5-Bromo-N-cyclopropylpicolinamide
描述
Nomenclature and Chemical Classification
The systematic naming and classification of a chemical compound are fundamental to understanding its properties and applications. 5-Bromo-N-cyclopropylpicolinamide is identified by several synonyms and belongs to specific chemical classes that highlight its structural components.
Synonyms
The compound is also known by the following names:
N-cyclopropyl 5-bromopicolinamide nih.gov
5-bromo-N-cyclopropylpyridine-2-carboxamide nih.gov
These synonyms are often used interchangeably in scientific literature and chemical databases.
Chemical Class
From a structural standpoint, this compound is categorized as a:
Picolinamide (B142947) derivative: It is derived from picolinamide, which is an amide of picolinic acid (pyridine-2-carboxylic acid).
Brominated pyridine (B92270) derivative: The presence of a bromine atom on the pyridine ring places it in this category.
Cyclopropyl (B3062369) carboxamide: This classification highlights the cyclopropyl group attached to the amide nitrogen. researchgate.net
The combination of these structural motifs is crucial to its reactivity and utility as a chemical intermediate.
Significance in Modern Chemical and Biomedical Sciences
The importance of this compound extends across various scientific disciplines, primarily due to its role as a precursor in the development of novel compounds with potential therapeutic applications.
Role as a Research Chemical and Intermediate
This compound is primarily utilized as a research chemical and a key intermediate in multi-step organic synthesis. Its bromine atom provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups. This strategic placement of a modifiable handle makes it a valuable starting material for creating libraries of new compounds for screening and further investigation.
A notable example of its application is in the synthesis of radiolabeled compounds for diagnostic imaging. For instance, it has been used as a precursor in the preparation of a radioactive fluorine-18 (B77423) labeled picolinamide derivative intended for the diagnosis of malignant melanoma. google.com In this process, the bromo-substituent is replaced with the radioactive isotope, demonstrating the compound's utility in creating targeted molecular probes. google.com
Relevance in Drug Discovery and Development
The structural framework of this compound is of significant interest in the field of drug discovery. The picolinamide scaffold is a recognized pharmacophore found in a number of biologically active molecules. By modifying the structure of this compound, researchers can explore new chemical space and develop novel drug candidates.
Its role as an intermediate allows for the systematic modification of the core structure, a process known as structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug. The ability to readily derivatize this compound makes it an attractive starting point for such optimization campaigns.
Broader Context of Nitrogen-Containing Heterocycles in Medicinal Chemistry
The significance of this compound is further amplified when viewed within the broader context of nitrogen-containing heterocycles in medicinal chemistry. These cyclic compounds are a cornerstone of drug design, with a vast number of approved drugs containing at least one such ring system.
Nitrogen-containing heterocycles, like the pyridine ring in this compound, are prevalent in nature and play crucial roles in various biological processes. Their ability to engage in hydrogen bonding and other intermolecular interactions makes them ideal for binding to biological targets such as enzymes and receptors. The introduction of a bromine atom and a cyclopropyl group adds further complexity and potential for specific interactions, making this class of compounds a fertile ground for the discovery of new therapeutic agents.
Structure
3D Structure
属性
IUPAC Name |
5-bromo-N-cyclopropylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYBUFHINSBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650071 | |
| Record name | 5-Bromo-N-cyclopropylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638219-77-9 | |
| Record name | 5-Bromo-N-cyclopropylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and Pharmacological Investigations of 5 Bromo N Cyclopropylpicolinamide and Analogues
Exploration of Therapeutic Potentials
The unique structural combination of a brominated picolinamide (B142947) and a cyclopropyl (B3062369) group in 5-Bromo-N-cyclopropylpicolinamide provides a foundation for diverse pharmacological activities. Research into its analogues has unveiled significant potential in several key therapeutic areas.
Antimalarial Activity: Targeting Mitochondrial Electron Transport Chain (ETC) Components, e.g., Cytochrome b
The fight against drug-resistant malaria has led to the exploration of novel chemical entities that can disrupt essential parasitic processes. One such target is the mitochondrial electron transport chain (ETC), which is vital for the survival of the Plasmodium falciparum parasite. Specifically, cytochrome b, a key component of the ETC, has been identified as a druggable target.
A class of compounds known as cyclopropyl carboxamides has shown promise in this area. researchgate.net A phenotypic screen of a chemical library against the asexual stage of P. falciparum identified the cyclopropyl carboxamide scaffold as a potent antimalarial hit. researchgate.net Further investigation through forward genetics in resistant parasite lines revealed that these compounds likely target the cytochrome b gene. researchgate.net This was subsequently confirmed using a mitochondrial oxygen consumption assay. researchgate.net
Structure-activity relationship (SAR) studies on this class of compounds have highlighted the importance of the cyclopropyl carboxamide moiety for antimalarial activity. While modifications to other parts of the molecule are possible, the cyclopropyl group appears to be optimal for potency. aip.org For instance, expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl group resulted in a significant loss of activity. aip.org A notable analogue, WJM280 , demonstrated potent activity against the asexual stage of the parasite with an EC50 of 40 nM and no cytotoxicity to human cells. researchgate.net These findings underscore the potential of cyclopropyl-containing picolinamides, such as this compound, as a scaffold for the development of novel antimalarial agents targeting cytochrome b.
Neuroprotective Activity: Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)
Metabotropic glutamate receptor 5 (mGluR5) is a promising target for neuroprotective therapies due to its role in modulating glutamatergic neurotransmission, which is often dysregulated in neurodegenerative diseases and brain injury. researchgate.netnih.gov Both positive and negative allosteric modulators (PAMs and NAMs, respectively) of mGluR5 have been investigated for their neuroprotective effects. researchgate.netnih.gov
Compounds containing a cyclopropyl group, similar to that in this compound, have been designed as mGluR5 PAMs. researchgate.net These modulators are of interest because they can enhance the neuroprotective signaling pathways without causing the excessive intracellular calcium release that can lead to excitotoxicity. researchgate.net For example, novel PAMs based on a trans-2-phenylcyclopropane amide scaffold have been synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in microglial cells, a marker of neuroinflammation. researchgate.net One such compound, N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide , was found to be more potent than the reference compound DFB and showed excellent viability in BV2 microglial cells. researchgate.net
Conversely, antagonists of mGluR5 have also demonstrated neuroprotective effects in various models of neuronal damage. nih.gov The development of selective mGluR5 antagonists has been crucial in establishing that the endogenous activation of this receptor can contribute to cell death in conditions like ischemia and in the presence of neurotoxic peptides such as β-amyloid. nih.gov The proven neuroprotective potential of compounds modulating mGluR5, particularly those with a cyclopropylamide structure, suggests that this compound and its analogues warrant further investigation in this therapeutic area.
Anticancer Activity: Investigations of Indolin-2-one Derivatives
The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with significant biological activities, including anticancer properties. aip.orgresearchgate.netnih.gov Several indolin-2-one derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. aip.orgnih.gov
For instance, Sunitinib , an arylideneindolin-2-one, is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. aip.org Research has also focused on other indolin-2-one derivatives that target various aspects of cancer cell biology. Some compounds have been found to inhibit thioredoxin reductase (TrxR), an enzyme involved in redox balance that is often overexpressed in cancer cells. aip.org N-substituted 3-(2-oxoethylidene)indolin-2-one derivatives, for example, have shown potent cytotoxicity against colorectal and breast cancer cell lines by inhibiting TrxR, leading to oxidative stress and apoptosis. aip.org
The position of substituents on the indolin-2-one ring has been shown to be crucial for cytotoxic activity. A study on halogenated indolin-2-one derivatives demonstrated that a bromine atom at position 5 resulted in significantly higher cytotoxicity against colon cancer cells compared to a fluorine atom at the same position. researchgate.netresearchgate.net This highlights the importance of the bromo-substitution present in the core structure of this compound, suggesting a potential avenue for its anticancer evaluation.
| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |
| N-substituted 3-(2-oxoethylidene)indolin-2-ones | Thioredoxin Reductase (TrxR) Inhibition | HCT 116 (colorectal), MCF-7 (breast) | aip.org |
| 5-Bromo-indolin-2-one derivatives | Cytotoxicity | WiDr (colon) | researchgate.netresearchgate.net |
| Arylideneindolin-2-ones (e.g., Sunitinib) | Multi-kinase Inhibition | Renal cell carcinoma, GIST | aip.org |
Insecticidal Activity: Pyrimidine (B1678525) and Pyrimidin-4-amine Derivatives
The search for new and effective insecticides with favorable safety profiles is a continuous effort in crop protection. Pyridine-containing compounds have long been a source of inspiration for the development of novel insecticides. acs.org More specifically, derivatives of picolinamide, the core structure of the title compound, have been investigated for their insecticidal properties.
A recent study focused on the design and synthesis of new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives. nih.govgoogle.com These compounds were developed to have high insecticidal activity while potentially reducing toxicity to non-target organisms like honeybees. One of the standout compounds from this series, FSA37 , exhibited excellent insecticidal activity against several major agricultural pests, including Plutella xylostella, Spodoptera litura, and Spodoptera exigua, with LC50 values significantly lower than the commercial insecticide fluxametamide. google.com Molecular docking studies suggested that the cyclopropyl-picolinamide fragment is a key contributor to both the biological activity and the safety profile of these compounds. google.com
Furthermore, other pyridine (B92270) derivatives, such as those based on a 2-phenylpyridine (B120327) scaffold, have also shown potent insecticidal activity. acs.org The demonstrated efficacy of close structural analogues like FSA37 strongly suggests that this compound could possess insecticidal properties and represents a promising lead structure for the development of new pest management agents.
| Compound | Target Pests | LC50 Values | Reference |
| FSA37 | Plutella xylostella, Spodoptera litura, Spodoptera exigua | 0.077 mg/L, 0.104 mg/L, 0.198 mg/L | google.com |
| 2-Phenylpyridine derivatives | Mythimna separata | 100% inhibition at 500 mg/L | acs.org |
Potential in Immune System Modulation, e.g., Cbl-b Inhibition
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical negative regulator of immune responses, particularly in T cells and NK cells. nih.govnih.gov By setting the activation threshold for these immune cells, Cbl-b can limit their ability to mount an effective anti-tumor response. nih.govnih.gov Consequently, inhibiting Cbl-b has emerged as a promising strategy in cancer immunotherapy to unleash the full potential of the immune system against malignancies. nih.govnih.gov
Small molecule inhibitors of Cbl-b have been developed and have shown the ability to enhance the effector functions of immune cells. nih.gov For example, the investigational inhibitor NX-1607 has demonstrated potent biochemical inhibition of Cbl-b, leading to increased cytokine secretion (IL-2 and IFN-γ) from primary human T cells and enhanced NK cell function. nih.gov Another small molecule, C7683 , an analogue of NX-1607, has been used to elucidate the mechanism of inhibition, showing that it locks Cbl-b in an inactive conformation. nih.gov
While a direct link between picolinamide-based structures and Cbl-b inhibition has not been explicitly established in the reviewed literature, the broad therapeutic potential of small molecules to target this intracellular protein opens up an intriguing possibility for this compound. Given the diverse biological activities of the picolinamide scaffold, investigating its potential to modulate Cbl-b or other immune checkpoints could be a fruitful area for future research.
In Vitro Biological Assays
The evaluation of the diverse biological activities of this compound and its analogues relies on a variety of in vitro biological assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of these compounds.
For assessing anticancer activity , the most commonly employed methods are cell proliferation and cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to determine the concentration of a compound that inhibits 50% of cell growth (IC50). researchgate.netnih.gov Another similar method is the CCK (Cell Counting Kit) assay . aip.org To investigate the mechanism of action, kinase inhibition assays are performed to measure the direct inhibitory effect of the compounds on specific protein kinases like VEGFR-2. aip.org Furthermore, cell cycle analysis using flow cytometry can reveal if a compound induces cell cycle arrest at a particular phase, and Annexin V-FITC staining can detect the induction of apoptosis. aip.org
In the context of antimalarial activity , a primary screening is often a phenotypic assay that measures the inhibition of parasite growth within red blood cells. To identify the molecular target, assays measuring mitochondrial oxygen consumption are employed, as inhibitors of the ETC will disrupt this process. aip.org
For neuroprotective activity , assays often involve neuronal cell cultures subjected to stress, such as exposure to neurotoxins or inflammatory agents like LPS. The protective effect of a compound is then measured by assessing cell viability or by quantifying markers of inflammation, such as nitric oxide (NO) production . researchgate.net
The insecticidal activity is typically evaluated using methods like the leaf dipping method , where insects are exposed to treated leaves, and mortality rates are recorded to determine the LC50 (lethal concentration for 50% of the population). acs.org
Finally, for immune system modulation , in vitro assays with primary immune cells are essential. The effect of a compound on T cell or NK cell activation can be measured by quantifying the secretion of cytokines like IFN-γ and IL-2 using ELISA (Enzyme-Linked Immunosorbent Assay) . nih.gov The activation status of these cells can also be assessed by measuring the expression of surface markers like CD69 and CD107a via flow cytometry . nih.gov
A summary of common in vitro assays is provided in the table below:
| Therapeutic Area | Assay Type | Purpose | Reference |
| Anticancer | MTT/CCK Assay | Measures cell proliferation and cytotoxicity (IC50) | aip.orgresearchgate.net |
| Kinase Inhibition Assay | Measures direct inhibition of specific enzymes (e.g., VEGFR-2) | aip.org | |
| Cell Cycle Analysis | Determines effect on cell cycle progression | aip.org | |
| Antimalarial | Phenotypic Growth Inhibition | Measures inhibition of P. falciparum growth | aip.org |
| Mitochondrial Oxygen Consumption | Confirms targeting of the electron transport chain | aip.org | |
| Neuroprotection | NO Production Assay | Measures anti-inflammatory effects in microglia | researchgate.net |
| Insecticidal | Leaf Dipping Method | Determines lethal concentration (LC50) in insects | acs.org |
| Immune Modulation | ELISA | Quantifies cytokine secretion (e.g., IFN-γ, IL-2) | nih.gov |
| Flow Cytometry | Measures immune cell activation markers (e.g., CD69) | nih.gov |
Cell-Based Assays, e.g., Microglial Cell Cultures for Nitric Oxide (NO) Production
Microglial cells are the primary immune cells of the central nervous system (CNS). journalagent.com In response to pathological events, such as inflammation triggered by lipopolysaccharide (LPS), microglia can become activated and produce high levels of nitric oxide (NO), a free radical that is toxic to cells at high concentrations. journalagent.complos.org The production of NO is catalyzed by the enzyme nitric oxide synthase (NOS), which has three isoforms: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). plos.orgnih.gov The iNOS isoform is typically induced in microglia and macrophages during a pathologic event. plos.org
The inhibition of excessive NO production by activated microglia is a key strategy in the search for treatments for neuroinflammation and neurodegenerative diseases. researchgate.netcellmolbiol.orgnih.gov Researchers frequently use cell-based assays with microglial cell lines (like BV-2 or CHME-5) or primary microglia to screen for compounds that can reduce LPS-induced NO release. journalagent.comresearchgate.netsemanticscholar.org
Screening of large chemical libraries has been employed to identify small molecules that inhibit microglial NO release. For instance, a screen of over 16,000 compounds identified a molecule, referred to as C1, that significantly reduced NO production in a dose-dependent manner with a low IC₅₀ value of 252 nM. plos.org Other studies have investigated various compound classes, such as imidazodiazepines and pyrazole-1-carboxamidines, for their ability to inhibit NOS activity or NO production in macrophages and microglial cells. nih.govnih.gov For example, hispidin, a natural polyphenol, was shown to inhibit the expression of iNOS protein in LPS-treated BV-2 microglial cells. semanticscholar.org Similarly, aminoguanidine (B1677879), a competitive inhibitor of iNOS, has been studied in animal models to reduce inflammation. plos.org
While these studies establish a clear methodology for assessing the anti-inflammatory potential of chemical compounds via microglial NO production assays, specific data on the activity of this compound in this context are not available in the reviewed literature.
Enzymatic Activity Testing, e.g., Acetylcholinesterase (AChE)
Enzymatic assays are a fundamental tool in drug discovery to determine if a compound can inhibit or activate a specific enzyme. Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can increase cholinergic activity, a mechanism used in treatments for conditions like Alzheimer's disease. nih.gov
The inhibitory action of compounds on AChE is typically studied using kinetic analyses, which can determine the type of inhibition (e.g., mixed, competitive) and the inhibitor dissociation constants (Kᵢ). nih.gov For example, the compound E2020 (Donepezil) was found to be a potent inhibitor of AChE, with inhibitor dissociation constants one to two orders of magnitude lower than related compounds, indicating a strong inhibitory effect. nih.gov
Despite the established methods for testing AChE inhibition, no studies detailing the enzymatic activity of this compound or its close picolinamide analogues against acetylcholinesterase were identified in the searched scientific literature.
Antiproliferative Assays against Cancer Cell Lines
The picolinamide scaffold is a structural feature present in several compounds investigated for their anticancer properties. nih.govdoi.org Antiproliferative activity is commonly assessed using in vitro assays against a panel of human cancer cell lines.
A series of novel picolinamide-based derivatives were designed as potential VEGFR-2 inhibitors and evaluated for their antiproliferative activity against A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines. Many of the synthesized compounds showed effective inhibitory activities, with compounds 8j and 8l emerging as the most active, exhibiting IC₅₀ values better than the reference drug Sorafenib (B1663141) in these cell lines. nih.gov
In another study, new 2-amido and ureido quinoline (B57606) derivatives featuring a picolinamide moiety were synthesized. nih.gov Several of these compounds were evaluated against the NCI-60 panel of human cancer cell lines. Compounds 9b (containing a 2,4-difluorophenyl group) and 9d (containing a 4-chloro-3-trifluoromethylphenyl group) were found to be the most active, with superior potency compared to sorafenib in numerous cell lines, particularly renal and ovarian cancer lines. nih.govdoi.org For instance, against the A498 renal cancer cell line, compound 9b was six times more potent than sorafenib. nih.gov
Furthermore, a study on thienylpicolinamidine derivatives reported potent growth-deterring power against various cancer cell lines, including leukemia, colon cancer, and non-small cell lung cancer, with GI₅₀ values in the low micromolar to sub-micromolar range. researchgate.net The diversity of the picolinamide structure in these studies highlights the potential of this chemical class in oncology research. nih.govmdpi.com
Table 1: Antiproliferative Activity of Picolinamide Analogues
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8j | A549 | 12.5 | nih.gov |
| HepG2 | 20.6 | nih.gov | |
| 8l | A549 | 13.2 | nih.gov |
| HepG2 | 18.2 | nih.gov | |
| 9b | A498 (Renal) | 0.42 | nih.gov |
| 9d | A498 (Renal) | 1.36 | nih.gov |
| Sorafenib | A549 | 19.3 | nih.gov |
| HepG2 | 29.0 | nih.gov |
Screening Against Bacterial Strains, e.g., Klebsiella pneumoniae ST147
The picolinamide chemical structure has been identified as a promising scaffold for developing new antibacterial agents. nih.gov One area of significant interest is the development of antibiotics that selectively target pathogenic bacteria while sparing the beneficial gut microbiota. A study focused on this approach described picolinamide antibacterials that show potent and selective activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. nih.gov
Picolinic acid and its derivatives have also been evaluated for broader antibacterial properties. Metal complexes of picolinic acid (picolinates) with copper, zinc, cobalt, and nickel were tested against a panel of bacteria, including Klebsiella pneumoniae. researchgate.net Zinc picolinate, for example, showed activity against K. pneumoniae with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. researchgate.net
Specifically concerning brominated compounds, a recent study synthesized 5-bromo-N-alkylthiophene-2-sulfonamides and tested their efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147, a highly resistant bacterial strain. nih.gov One of the synthesized compounds, 3b (5-bromo-N-propylthiophene-2-sulfonamide), was identified as a potential drug candidate with an MIC of 0.39 µg/mL against this challenging pathogen. nih.gov Other research has explored picoline derivatives and N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which showed activity primarily against Gram-positive bacteria. journalagent.comresearchgate.net
Table 2: Antibacterial Activity of Picolinamide and Brominated Analogues
| Compound/Derivative | Bacterial Strain | MIC | Reference |
|---|---|---|---|
| Zinc Picolinate | Klebsiella pneumoniae | 0.5 mg/mL | researchgate.net |
| Copper Picolinate | Klebsiella pneumoniae | 1.0 mg/mL | researchgate.net |
| Nickel Picolinate | Klebsiella pneumoniae | 0.5 mg/mL | researchgate.net |
| 3b (5-bromo-N-propylthiophene-2-sulfonamide) | K. pneumoniae ST147 | 0.39 µg/mL | nih.gov |
In Vivo Efficacy and Preclinical Studies
Animal Models for Efficacy Evaluation
Following promising in vitro results, compounds are often advanced to in vivo studies using animal models to evaluate their efficacy and effects in a whole organism. These preclinical studies are essential for determining if a compound has the potential to become a therapeutic agent.
For example, in the context of antibacterial research, N-nitroso derivatives of the glycopeptide antibiotic eremomycin (B1671613) retained their antibacterial activity not only in vitro but also in vivo. nih.gov In another example, the efficacy of blocking iNOS with aminoguanidine was tested in a mouse model of infection with Nocardia brasiliensis. The treatment protected all the animals from developing actinomycetoma, demonstrating in vivo efficacy by reducing inflammation. plos.org
Assessment of Biological Impacts on Life Cycles
The influence of picolinamide analogues on the life cycles of organisms has been a focal point of several research endeavors, particularly in the context of infectious diseases and cell proliferation. A notable example is the investigation of cyclopropyl carboxamides, a chemical class to which this compound belongs, for their antimalarial properties.
Studies have demonstrated that cyclopropyl carboxamides exhibit stage-specific activity against the erythrocytic life cycle of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds have been observed to act specifically on the early trophozoite stages of the parasite's life cycle. nih.gov In vitro experiments tracking the progression of the parasite showed that treatment with cyclopropyl carboxamides halts the development of trophozoites, preventing their maturation and thus interrupting the life cycle. nih.gov
In the context of cell biology, other analogues have been studied for their impact on the cell cycle. For instance, synthetic analogues of smenamide, a natural product, were found to influence cell cycle progression in multiple myeloma cell lines. mdpi.com One such analogue was capable of blocking the cell cycle in the G0/G1 phase, demonstrating that compounds with structural similarities can interfere with fundamental processes of cell life and proliferation. mdpi.com
The following table summarizes the observed biological impacts of analogue compounds on organism and cell life cycles.
| Compound Class/Analogue | Organism/Cell Line | Affected Life Cycle Stage | Observed Impact | Reference |
| Cyclopropyl Carboxamides | Plasmodium falciparum | Early Trophozoite | Halts further progression through the life cycle. | nih.gov |
| Smenamide Analogue (Compound 13) | RPMI-8226 (Multiple Myeloma) | G0/G1 Phase | Blockage of the cell cycle. | mdpi.com |
These findings underscore the potential for picolinamide-based compounds to exert significant biological effects by targeting specific stages of an organism's or a cell's life cycle. The cyclopropyl moiety is a recurring feature in molecules designed for biological activity, valued for the conformational rigidity and metabolic stability it can confer. acs.orgunl.ptresearchgate.net
Considerations for in vivo Trial Development
The progression of a compound from in vitro discovery to in vivo trials requires careful consideration of its pharmacological properties, including efficacy in a living organism. For analogues of this compound, some preclinical in vivo data is available, primarily from studies on antimalarial agents.
The in vivo efficacy of cyclopropyl carboxamides has been evaluated in malaria mouse models. nih.gov These studies are crucial for determining whether the potent in vitro activity of a compound translates to a therapeutic effect in a whole organism. For two representative cyclopropyl carboxamides, oral administration to mice resulted in a significant reduction in parasitemia. nih.gov This demonstrates that these compounds are absorbed and can kill the parasite as it grows in vivo. nih.gov One of the compounds, at sufficient exposure levels, led to the death of P. falciparum in the peripheral blood within two parasite growth cycles. nih.gov
The successful demonstration of oral efficacy in animal models is a critical step in the development of a drug candidate and provides a strong rationale for further preclinical and, eventually, clinical development. nih.gov The table below presents key in vivo findings for cyclopropyl carboxamide analogues in a malaria mouse model.
| Compound | Administration Route | Animal Model | Key In Vivo Finding | Reference |
| GSK1057714 | Oral | Mouse (Malaria) | Significantly reduced parasitemia. | nih.gov |
| GSK2645947 | Oral | Mouse (Malaria) | Significantly reduced parasitemia; evidence of parasite death in peripheral blood. | nih.gov |
Further in vivo trial development would necessitate a broader examination of the compound's pharmacokinetic profile, metabolic stability, and potential for off-target effects. The unique properties of the cyclopropyl group, such as its influence on metabolic stability and cell permeability, are important factors in these considerations. acs.org Research into other N-substituted pyridinone and picolinamide derivatives has also highlighted the importance of achieving oral activity and efficacy in animal models for inflammatory conditions or cancer, paving the way for more advanced trials. nih.govnih.govnih.gov
Despite a comprehensive search for scientific literature, detailed information specifically concerning the mechanistic studies and molecular interactions of this compound is not available in the public domain. Published research focusing on the precise mechanism of action, target identification, cellular pathway modulation, enzyme inhibition profiles, and molecular docking studies for this particular compound is currently lacking.
While broader research exists on related chemical structures such as picolinamide derivatives, brominated compounds, and molecules containing N-cyclopropyl moieties, extrapolating this information to create a scientifically accurate and specific profile for this compound would be speculative and would not meet the required standards of scientific rigor. The available literature discusses a range of biological activities for these related compounds, including antifungal, antibacterial, and anticancer properties, often with diverse molecular targets and mechanisms of action. However, this general information cannot be directly and accurately attributed to this compound without dedicated experimental evidence.
Therefore, due to the absence of specific data in peer-reviewed scientific journals and databases, it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline for this compound. Further experimental research is required to elucidate the specific biochemical and molecular interactions of this compound.
Mechanistic Studies and Molecular Interactions
Molecular Docking and Simulation Studies
Prediction of Selectivity and Affinity
The prediction of selectivity and affinity of a compound for its biological target is a cornerstone of modern drug discovery. For 5-Bromo-N-cyclopropylpicolinamide, computational methods can be employed to estimate its binding characteristics. These predictions are vital for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug development process.
Computational approaches to predict selectivity and affinity often involve molecular docking simulations. These simulations place the ligand (this compound) into the binding site of a target protein and calculate a binding score based on the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The selectivity can be assessed by docking the compound against a panel of related and unrelated targets. A higher binding score for the intended target compared to off-targets suggests better selectivity.
Advanced techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate predictions of binding affinities by calculating the free energy change of binding. These methods, while computationally intensive, can yield results that are in close agreement with experimental data.
Table 1: Exemplary Predicted Binding Affinities of this compound Analogs for a Hypothetical Target
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity vs. Off-Target X |
| This compound | - | -8.5 | 150-fold |
| Analog 1 | Bromo to Chloro | -8.2 | 120-fold |
| Analog 2 | Cyclopropyl (B3062369) to Cyclobutyl | -8.8 | 180-fold |
| Analog 3 | Pyridine (B92270) N to C-H | -7.1 | 50-fold |
Note: The data in this table is illustrative and intended to demonstrate the type of information generated from predictive studies, as specific experimental or computational data for this compound was not available in the public domain at the time of this writing.
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are computational techniques used to understand the relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are mathematical equations that correlate the chemical properties of molecules with their biological activities. For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
By applying statistical methods such as multiple linear regression or partial least squares, a QSAR model can be developed that identifies which descriptors are most important for the biological activity. Such a model can then be used to predict the activity of new, unsynthesized analogs. For instance, a study on aminopyridine carboxamides as JNK-1 inhibitors successfully used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to rationalize the structural requirements for inhibitory activity nih.gov. Similar approaches could be applied to this compound to guide the design of more potent compounds uran.uarsc.org.
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For this compound and its analogs, a pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features. This model provides a 3D map of the essential interaction points within the binding site. The development of a pharmacophore model for stilbene derivatives as α-glucosidase inhibitors illustrates how such models can represent critical features for biological activity plos.org. This pharmacophore can then be used as a query for virtual screening of large compound libraries to identify new potential lead compounds with diverse chemical scaffolds but the same essential binding features.
Computational methods are integral to the lead optimization phase of drug discovery, where a promising compound (a "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For this compound, computational approaches can guide these modifications.
Structure-based drug design (SBDD) uses the 3D structure of the target protein to design or modify ligands. If the crystal structure of the target in complex with this compound is available, it can reveal key interactions and suggest modifications to enhance binding. Ligand-based drug design (LBDD) methods, such as QSAR and pharmacophore modeling, are used when the target structure is unknown. A study on the optimization of picolinamide (B142947) derivatives as 11β-HSD1 inhibitors demonstrated the successful application of these strategies nih.gov.
Table 2: Key Computational Approaches in Lead Optimization
| Computational Method | Application in Lead Optimization |
| Molecular Docking | Predicts binding modes and ranks analogs based on predicted affinity. |
| 3D-QSAR | Provides a 3D map of favorable and unfavorable regions for modification. |
| Pharmacophore Modeling | Identifies key interaction features to maintain during optimization. |
| Free Energy Calculations | Provides accurate prediction of binding affinity changes upon modification. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |
Density Functional Theory (DFT) Calculations for Reactivity and Conformation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for studying the reactivity and conformational preferences of compounds like this compound.
DFT calculations can determine the optimized geometry of the molecule, providing insights into its most stable three-dimensional shape. The conformational landscape of the N-cyclopropyl group relative to the picolinamide core is of particular interest, as it can significantly influence binding to a biological target. A study on 2-cyclopropylpyridine and 4-cyclopropylpyridine highlighted the conformational preferences of the cyclopropyl group relative to the pyridine ring researchgate.net.
Furthermore, DFT calculations can provide a wealth of information about the electronic properties of the molecule. The distribution of electron density, for example, can be visualized through the molecular electrostatic potential (MEP) map, which indicates regions that are prone to electrophilic or nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important, as their energy gap is related to the chemical reactivity and stability of the molecule. A theoretical study on a picolinamide derivative utilized DFT to analyze its structural and chemical reactivity researchgate.net.
Table 3: Selected DFT-Calculated Properties for a Picolinamide Derivative
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons. |
| LUMO Energy | -1.2 eV | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |
Note: The data in this table is based on a general picolinamide derivative and serves as an example of the outputs from DFT calculations. Specific values for this compound would require dedicated calculations.
Medicinal Chemistry Applications and Drug Discovery Potential
Lead Compound Identification and Optimization
In the realm of drug discovery, the identification of a "lead compound" is a critical first step. A lead compound is a chemical starting point that exhibits a desired biological activity but may require modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. While specific details on the initial discovery of 5-Bromo-N-cyclopropylpicolinamide as a lead compound are not extensively documented in publicly available literature, the picolinamide (B142947) scaffold itself is a well-established pharmacophore in medicinal chemistry.
The process of lead optimization involves iterative chemical modifications of the lead compound to improve its drug-like properties. For a molecule like this compound, optimization strategies would likely focus on several key areas:
Modification of the Pyridine (B92270) Ring: Altering the substituents on the pyridine ring can influence the compound's binding affinity to its biological target, as well as its solubility and metabolic stability.
Substitution at the Bromo Position: The bromine atom at the 5-position is a key feature. Replacing it with other halogens or functional groups can modulate the compound's electronic properties and its ability to form halogen bonds with target proteins.
Alterations of the N-cyclopropyl Group: The cyclopropyl (B3062369) group can impact the compound's conformation and lipophilicity. Exploring other small alkyl or cyclic groups could fine-tune its interaction with the target's binding pocket.
A study on picolinamide-based derivatives designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors exemplifies this optimization process. Researchers synthesized a series of compounds, hypothesizing that a hybrid scaffold could be created by combining structural features from existing drugs. This led to the development of derivatives with potent antiproliferative activity against cancer cell lines. nih.gov
Development of Novel Therapeutic Agents
The versatile structure of this compound makes it a candidate for development into various types of therapeutic agents.
The threat of antimicrobial resistance necessitates the discovery of novel anti-infective agents. The picolinamide scaffold has shown promise in this area.
Antimalarial Activity: Malaria remains a significant global health challenge, with drug resistance hampering control efforts. Research into novel antimalarials has identified cyclopropyl carboxamides as a promising class of compounds. A study exploring the antimalarial activity of cyclopropyl carboxamides found that these compounds can target the mitochondrial protein cytochrome b in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This inhibition disrupts the parasite's electron transport chain, which is essential for its survival. nih.gov
While not specifically mentioning this compound, this research highlights the potential of the cyclopropylamide moiety in antimalarial drug design. Furthermore, other studies have demonstrated the efficacy of bromo-substituted carboxamides as potent inhibitors of Plasmodium growth. For instance, bromo-benzothiophene carboxamide derivatives have been shown to inhibit the asexual blood-stages of the parasite both in vitro and in vivo. nih.gov These findings suggest that a compound combining a bromo-substituent and a cyclopropylamide group, such as this compound, could be a valuable lead for developing new antimalarial drugs.
The development of treatments for neurological disorders is a complex and challenging area of medicinal chemistry. While there is currently no direct evidence in the reviewed literature linking this compound to the treatment of neurological disorders, the broader class of picolinamide derivatives has been investigated for various central nervous system activities. The ability of small molecules to cross the blood-brain barrier is a critical factor, and the physicochemical properties of this compound would need to be assessed to determine its potential in this therapeutic area.
The fight against cancer is a major focus of modern drug discovery, with a constant need for new and more effective treatments. The picolinamide scaffold has emerged as a valuable framework for the design of novel anticancer agents.
Picolinamide derivatives have been investigated as inhibitors of various protein kinases that are crucial for tumor growth and survival. For example, certain picolinamide compounds have been designed as inhibitors of Provirus Integration of Maloney Kinase (PIM kinase), which is associated with tumorigenesis. google.com
Furthermore, several studies have focused on developing picolinamide-based derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can cut off the tumor's blood supply, thereby inhibiting its growth. One study reported the design and synthesis of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties that showed potent inhibitory activity against VEGFR-2 kinase and cytotoxic activity against the A549 cancer cell line. nih.gov Another study successfully developed novel picolinamide-based derivatives that displayed effective antiproliferative activity against A549 and HepG2 cancer cell lines, with the most active compounds showing significant VEGFR-2 inhibition. nih.gov
The presence of a bromine atom in the structure of this compound is also significant. Halogenated compounds, particularly those containing bromine, have been a focus of anticancer drug design. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with a bromo-substituted phenyl group have shown enhanced activity as dual inhibitors of CDK2 and TRKA kinases, which are involved in cancer cell proliferation. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated cytotoxic activity against various cancer cell lines, with the mechanism of action suggested to be the inhibition of cancer cell proliferation. nih.gov
The following table summarizes the in vitro anticancer activity of some picolinamide and pyrimidine (B1678525) derivatives against various cancer cell lines:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Picolinamide Derivative (8j) | A549 | 12.5 | nih.gov |
| Picolinamide Derivative (8l) | HepG2 | 18.2 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (5) | HT1080 | 96.25 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (5) | Hela | 74.8 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (5) | Caco-2 | 76.92 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (5) | A549 | 148 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (6p) | - | CDK2: 0.67, TRKA: 1.34 | nih.gov |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The picolinamide chemical class is also relevant in the field of agriculture for the development of new pesticides. While specific information on this compound as a pesticide is not available in the reviewed literature, the general structure is of interest. The development of new pesticides is crucial for managing crop diseases and ensuring food security. The mode of action and efficacy of picolinamide derivatives would need to be investigated against various plant pathogens to determine their potential in this sector.
Considerations in Drug Development
The journey of a promising compound from the laboratory to a clinically approved drug is long and complex, with numerous considerations along the way. For a compound like this compound, these would include:
Preclinical Development: This stage involves extensive in vitro and in vivo testing to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Regulatory Affairs: Gaining approval from regulatory bodies like the U.S. Food and Drug Administration (FDA) is a critical hurdle. For oncology drugs, for instance, the regulatory landscape is continually evolving, with various expedited programs available to speed up the review of promising therapies. researchgate.net
Clinical Trials: If a compound shows promise in preclinical studies, it will move into clinical trials in humans to assess its safety and efficacy. This multi-phase process is the most time-consuming and expensive part of drug development.
The development of any new therapeutic agent requires a multidisciplinary approach, involving medicinal chemists, biologists, pharmacologists, and regulatory experts. While this compound itself is not yet a marketed drug, its chemical scaffold holds considerable potential for the discovery and development of new medicines to address unmet medical needs.
Selectivity and Off-Target Effects
Selectivity is a critical attribute of any potential drug molecule. It refers to the ability of a compound to interact with its intended biological target with high affinity, while having minimal interaction with other unintended targets, known as off-targets. High selectivity is desirable as it can lead to a more favorable safety profile by reducing the likelihood of adverse effects caused by off-target interactions.
In the context of drug discovery, researchers employ various screening methods to determine the selectivity profile of a compound. These can include in vitro assays against a panel of related and unrelated biological targets. Without specific studies on this compound, it is not possible to comment on its selectivity or any potential off-target effects.
Overcoming Resistance Mechanisms
Drug resistance is a significant challenge in the treatment of various diseases, including cancer and infectious diseases. Resistance can emerge through various mechanisms, such as mutations in the drug target, increased drug efflux from cells, or the activation of alternative signaling pathways.
The development of new drugs often includes an assessment of their potential to overcome existing resistance mechanisms. This could involve designing compounds that bind to a different site on the target, are not substrates for efflux pumps, or inhibit a novel target altogether. There is currently no public information to suggest that this compound has been investigated for its ability to overcome any specific drug resistance mechanisms.
Future Directions and Emerging Research Areas
While there is no specific research to report on the future directions for this compound, the following sections outline general strategies employed in drug discovery programs.
Rational Design of Next-Generation Analogues
Once a lead compound with some desirable activity is identified, medicinal chemists often engage in the rational design of analogues to improve its properties. This process, known as structure-activity relationship (SAR) studies, involves systematically modifying the chemical structure of the lead compound and evaluating the impact on its biological activity, selectivity, and ADMET properties. Without a known biological target or activity for this compound, the rational design of its analogues is not a currently documented research focus.
Exploration of New Biological Targets
A fundamental aspect of drug discovery is the identification and validation of new biological targets that are implicated in disease. The exploration of new targets can open up novel therapeutic avenues. If this compound were to show interesting biological activity in initial screens, a significant research effort would be directed towards identifying its molecular target(s). This process, known as target deconvolution, can involve a variety of techniques, including affinity chromatography, proteomics, and genetic approaches. At present, there are no published studies identifying a biological target for this compound.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-N-cyclopropylpicolinamide, and how can reaction conditions be optimized?
- Methodological guidance :
- Start with halogenated pyridine precursors (e.g., 5-bromo-2-picoline derivatives) as a base structure .
- Introduce the cyclopropylamide group via nucleophilic substitution or coupling reactions (e.g., using cyclopropylamine in the presence of a coupling agent like EDCI or HATU) .
- Optimize solvent choice (e.g., THF or DMF) and base (e.g., K₂CO₃) to enhance yield and purity .
- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm product identity via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridine protons) and high-resolution mass spectrometry .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological guidance :
- Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours .
- Analyze degradation products using HPLC-MS and compare retention times/fragmentation patterns to known standards .
- Use differential scanning calorimetry (DSC) to assess thermal stability and melting point consistency .
Q. What spectroscopic techniques are critical for confirming the regioselectivity of bromine substitution in the picolinamide scaffold?
- Methodological guidance :
- Use NOESY or COSY NMR to confirm spatial proximity of the bromine atom to adjacent protons on the pyridine ring .
- Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations) to validate substitution patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound in cross-coupling reactions?
- Methodological guidance :
- Perform DFT calculations to map electron density and identify reactive sites (e.g., C–Br bond activation energy) .
- Simulate Suzuki-Miyaura coupling reactions with aryl boronic acids using software like Gaussian or ORCA to predict regioselectivity and steric effects .
- Validate predictions experimentally by synthesizing derivatives and analyzing yields/selectivity via LC-MS .
Q. What strategies mitigate competing side reactions during the derivatization of this compound (e.g., dehalogenation or cyclopropane ring opening)?
- Methodological guidance :
- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to minimize dehalogenation in cross-coupling reactions .
- Use low-temperature conditions (–20°C to 0°C) and anhydrous solvents to preserve the cyclopropane ring during alkylation .
- Monitor side products via GC-MS and adjust reaction stoichiometry (e.g., limiting equivalents of strong bases) .
Q. How does steric hindrance from the cyclopropyl group influence the compound’s binding affinity in enzyme inhibition assays?
- Methodological guidance :
- Perform molecular dynamics simulations to assess conformational flexibility and steric clashes in protein-ligand complexes (e.g., using AutoDock Vina) .
- Compare IC₅₀ values of this compound with analogs lacking the cyclopropyl group in enzymatic assays (e.g., kinase inhibition) .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological guidance :
- Cross-validate purity using elemental analysis (C, H, N) and X-ray crystallography to confirm crystal structure .
- Replicate synthesis under inert atmospheres (e.g., N₂ or Ar) to exclude oxidation/hydrolysis artifacts .
- Compare NMR data with literature values for structurally related compounds (e.g., 5-Bromo-N-phenylnicotinamide) .
Experimental Design
Q. What factorial design approaches optimize multi-step synthesis of this compound analogs?
- Methodological guidance :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
